- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420
Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)
90843-62-2 structure
Product Name:6-Hydroxy-5-methoxy-1-indanone
Numéro CAS:90843-62-2
Le MF:C10H10O3
Mégawatts:178.184603214264
MDL:MFCD08694213
CID:808161
PubChem ID:233148
Update Time:2024-10-26
6-Hydroxy-5-methoxy-1-indanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-
- 6-Hydroxy-5-methoxy-1-indanone
- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
- 5-methoxy-6-hydroxyindan-1-one
- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- 6-Hydroxy-5-methoxy-indan-1-on
- 6-hydroxy-5-methoxyindan-1-one
- 6-hydroxy-5-methoxyindanone
- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)
- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)
- NSC 31250
- AS-60308
- AKOS000279837
- NSC31250
- BDBM50386066
- SCHEMBL662848
- EN300-188996
- SY126437
- CS-0036171
- NSC-31250
- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one
- MFCD08694213
- 90843-62-2
- 6-Hydroxy-5-methoxy-indan-1-one
- DTXSID30283405
- CHEMBL2043047
- FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Z1198181226
- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-
-
- MDL: MFCD08694213
- Piscine à noyau: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
- La clé Inchi: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Sourire: O=C1CCC2C1=CC(=C(C=2)OC)O
Propriétés calculées
- Qualité précise: 178.06300
- Masse isotopique unique: 178.063
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 214
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5A^2
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.296
- Point d'ébullition: 378.7°Cat760mmHg
- Point d'éclair: 157.3°C
- Indice de réfraction: 1.601
- Le PSA: 46.53000
- Le LogP: 1.52970
6-Hydroxy-5-methoxy-1-indanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079001122-250mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 250mg |
$249.26 | 2023-08-31 | |
| Alichem | A079001122-1g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 1g |
$660.54 | 2023-08-31 | |
| Alichem | A079001122-5g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 5g |
$1835.17 | 2023-08-31 | |
| TRC | H946329-50mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | H946329-500mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 500mg |
$1326.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-50mg |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 50mg |
¥2505.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-100mg |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 100mg |
¥3497.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 250mg |
¥4633.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-500mg |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 500mg |
¥8424.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95+% | 1g |
¥10800.00 | 2024-04-25 |
6-Hydroxy-5-methoxy-1-indanone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrofluoric acid
Référence
- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
Référence
- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C
Référence
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466
Méthode de production 5
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled
Référence
- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),
Méthode de production 6
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; 5 min, cooled
1.2 Reagents: Water ; 5 min, cooled
Référence
- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22
Méthode de production 7
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C
Référence
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439
Méthode de production 8
Conditions de réaction
1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt
Référence
- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855
Méthode de production 9
Conditions de réaction
1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Référence
- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161
Méthode de production 10
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
Référence
- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506
Méthode de production 11
Conditions de réaction
1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C
Référence
- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C
Référence
- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670
Méthode de production 13
Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
Référence
- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315
Méthode de production 14
Conditions de réaction
1.1 Reagents: Methanesulfonic acid ; rt → 90 °C
Référence
- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Référence
- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120
Méthode de production 16
Conditions de réaction
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C
Référence
- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492
6-Hydroxy-5-methoxy-1-indanone Raw materials
- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
- Ferulic acid
- Dihydroferulic acid
- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
6-Hydroxy-5-methoxy-1-indanone Preparation Products
6-Hydroxy-5-methoxy-1-indanone Littérature connexe
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Produits connexes
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